molecular formula C70H96N15O13S3Tc B121497 Tc 99m Pnao-sms CAS No. 151956-25-1

Tc 99m Pnao-sms

Cat. No.: B121497
CAS No.: 151956-25-1
M. Wt: 1550.7 g/mol
InChI Key: GTMBGRSFXIOYDK-LKQYUXJMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on structural and functional similarities, we hypothesize that the query refers to [99mTc(N)(PNP5)(DBODC)]+, a novel myocardial perfusion imaging agent described in . This cationic complex combines a [Tc≡N]²⁺ core with bis(dimethylpropylphosphinoethyl)ethoxyethylamine (PNP5) and bis(aza-ethoxyethyl)dithiocarbamate (DBODC) ligands. It was developed to address limitations of existing myocardial agents, such as high liver uptake and slow clearance, which interfere with imaging quality .

Properties

CAS No.

151956-25-1

Molecular Formula

C70H96N15O13S3Tc

Molecular Weight

1550.7 g/mol

IUPAC Name

[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C70H97N15O12S3.O.Tc/c1-41(87)57(38-86)79-66(94)59-40-100-99-39-58(80-63(91)55(33-46-21-13-10-14-22-46)82-68(98)75-50-28-26-47(27-29-50)31-48(35-73-69(5,6)43(3)84-96)36-74-70(7,8)44(4)85-97)65(93)77-54(32-45-19-11-9-12-20-45)62(90)78-56(34-49-37-72-52-24-16-15-23-51(49)52)64(92)76-53(25-17-18-30-71)61(89)83-60(42(2)88)67(95)81-59;;/h9-16,19-24,26-29,37,41-42,48,53-60,72,86-88,96-97H,17-18,25,30-36,38-40,71H2,1-8H3,(H,76,92)(H,77,93)(H,78,90)(H,79,94)(H,80,91)(H,81,95)(H,83,89)(H2,75,82,98);;/q-2;;+3/p-1/b84-43-,85-44+;;/i;;1+1

InChI Key

GTMBGRSFXIOYDK-LKQYUXJMSA-M

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3]

Isomeric SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)/C(=N/O)/C)C[N-]C(C)(C)/C(=N/[O-])/C)C(=O)NC(CO)C(C)O)O.O=[99Tc+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3]

Synonyms

Tc 99m PnAO-SMS
technetium Tc 99m 6-(4-thioureabenzyl)-3,3,9,9-tetramethyl-4,8-diazaundecane-phenylalanine(1)-octreotide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the incorporation of the technetium-99 isotope. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers and radiolabeling equipment to ensure precision and safety. The process would need to comply with stringent regulatory standards due to the radioactive nature of technetium-99.

Chemical Reactions Analysis

General Chemical Framework for Tc-99m Radiopharmaceuticals

Tc-99m radiopharmaceuticals are synthesized through controlled reduction of sodium pertechnetate ([<sup>99m</sup>Tc]NaTcO<sub>4</sub><sup>−</sup>) and subsequent ligand coordination. Key steps include:

  • Reduction : Tc(VII) in pertechnetate is reduced to lower oxidation states (III, IV, or V) using stannous chloride (SnCl<sub>2</sub>) .

  • Ligand Coordination : Reduced Tc binds to chelating ligands (e.g., HMPAO, sestamibi) to form stable complexes .

Oxidation State and Coordination Chemistry

The oxidation state of Tc determines ligand compatibility and biological targeting:

Oxidation StateCommon LigandsExample RadiopharmaceuticalsApplications
Tc(III)Diphosphonates, HMPAO<sup>99m</sup>Tc-HMPAOCerebral blood flow imaging
Tc(IV)DMSA, gluconate<sup>99m</sup>Tc-DMSARenal imaging
Tc(V)MAG<sub>3</sub>, exametazime<sup>99m</sup>Tc-MAG<sub>3</sub>Hepatobiliary imaging

Case Study: Tc-99m Exametazime (HMPAO)

A structurally analogous Tc(III) complex:

  • Reaction Pathway :

    • Reduction : [<sup>99m</sup>Tc]TcO<sub>4</sub><sup>−</sup> + SnCl<sub>2</sub> → Tc(III) + Sn(IV) .

    • Coordination : Tc(III) binds to hexamethylpropyleneamine oxime (HMPAO), forming a neutral, lipophilic complex .

  • Key Properties :

    • Stability: Requires excess SnCl<sub>2</sub> for high radiochemical purity (>90%) .

    • Biodistribution: Crosses the blood-brain barrier due to lipophilicity .

Somatostatin Analogues (SMS) and Tc-99m

While Tc-99m PNAO-SMS is not explicitly documented, somatostatin receptor-targeting radiopharmaceuticals (e.g., <sup>99m</sup>Tc-HYNIC-TOC) follow these principles:

  • Ligand Design : Peptide sequences (e.g., Tyr<sup>3</sup>-octreotide) modified with bifunctional chelators (e.g., HYNIC) .

  • Labeling Reaction :

     99mTc TcO4+SnCl2+HYNIC peptide 99mTc HYNIC TOC+Sn IV \text{ }^{99m}\text{Tc TcO}_4^-+\text{SnCl}_2+\text{HYNIC peptide}\rightarrow \text{ }^{99m}\text{Tc HYNIC TOC}+\text{Sn IV }
  • Challenges : Competing side reactions (e.g., free pertechnetate, colloids) require stringent pH control .

Quality Control Parameters

Critical metrics for Tc-99m radiopharmaceuticals, applicable to hypothetical PNAO-SMS:

ParameterMethodAcceptable Range
Radiochemical purityThin-layer chromatography≥95%
pHPotentiometry5.0–7.5
Free <sup>99m</sup>TcO<sub>4</sub><sup>−</sup>Size-exclusion chromatography≤5%

Emerging Trends in Tc-99m Chemistry

Recent advancements relevant to novel agents like PNAO-SMS:

  • PSMA-Targeting Agents : <sup>99m</sup>Tc-PSMA-I&S uses a DOTA chelator and urea-based ligand for prostate cancer imaging .

  • Kit Formulation : Lyophilized kits with optimized SnCl<sub>2</sub>/ligand ratios improve reproducibility (e.g., <sup>99m</sup>Tc-sestamibi) .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a radiolabeled tracer to study complex biochemical pathways.

Biology

In biology, it could be used to label proteins or other biomolecules for imaging studies.

Medicine

In medicine, the compound could serve as a diagnostic agent in nuclear medicine, particularly for imaging tumors or other abnormalities.

Industry

In industry, it could be used in the development of new diagnostic tools or therapeutic agents.

Mechanism of Action

The mechanism of action would involve the binding of the compound to specific molecular targets, such as proteins or receptors. The technetium-99 core would emit gamma rays, which can be detected using imaging equipment to provide detailed pictures of the target tissues or organs.

Comparison with Similar Compounds

Comparison with Similar Myocardial Perfusion Imaging Agents

Key Competitors :

Tc-99m MIBI (Sestamibi): A monovalent cationic complex widely used in clinical practice.

Tc-99m Tetrofosmin: Another cationic agent with similar uptake kinetics to MIBI.

Tc-99m Teboroxime : A neutral complex with rapid myocardial extraction but short retention.

TcN-NOET: A neutral agent with a [Tc≡N]²⁺ core, exhibiting "redistribution" akin to 201Tl.

Comparative Analysis
Parameter [99mTc(N)(PNP5)(DBODC)]+ Tc-99m MIBI Tc-99m Tetrofosmin TcN-NOET
Charge Monovalent cation Monovalent cation Monovalent cation Neutral
Myocardial Uptake High (superior to MIBI) High Moderate High
Liver Uptake Rapid clearance (optimal by 1h) Slow clearance Slow clearance Moderate
Redistribution No No No Yes
Imaging Time 1–2 hours post-injection 1–4 hours 1–2 hours 15–30 min
Clinical Utility Improved inferior wall imaging Widely used Alternative to MIBI Research-stage

Key Findings :

  • Liver Interference : [99mTc(N)(PNP5)(DBODC)]+ demonstrates significantly faster hepatic clearance than MIBI or tetrofosmin, reducing artifacts near the heart .
  • Myocardial Retention: Its uptake rivals TcN-NOET but lacks redistribution, making it suitable for stress-only protocols .
  • Structural Innovation: The [Tc≡N]²⁺ core enhances stability compared to traditional TcO⁴⁻-based complexes .

Comparison with Non-Myocardial Tc-99m Agents

While [99mTc(N)(PNP5)(DBODC)]+ is optimized for cardiac imaging, other Tc-99m compounds serve distinct purposes:

Renal Function Agents
  • Tc-99m DTPA : Measures glomerular filtration rate (GFR) but statistically differs from gold-standard DMSA in relative renal function (RRF) calculations .
  • Tc-99m EC : Comparable to DMSA for RRF, with lower radiation dose .
  • Tc-99m MAG3 : Superior tubular secretion but higher cost .
Tumor Imaging Agents
  • Tc-99m ECDG : Targets glucose transporters; tumor-to-background ratios exceed 18F-FDG in preclinical models .
  • Tc-99m (V)-DMSA : Differentiates bone metastases from benign lesions (87.5% accuracy) .
  • Tc-99m Maraciclatide : Comparable to MIBI in breast cancer detection (AUC 0.87 vs. 0.83) .
Inflammation/Infection Agents
  • Tc-99m cFLFLFK : Binds formyl peptide receptor 1 (FPR1) on leukocytes, enabling SPECT imaging of inflammation .

Q & A

Q. How can researchers ethically justify animal use in Tc-99m PNAO-SMS biodistribution studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines, including power analysis to minimize sample sizes, and use anesthesia protocols approved by institutional animal care committees. Justify species selection (e.g., murine vs. porcine) based on receptor homology to humans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.